molecular formula C19H20Cl2N2O B1614187 3,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone CAS No. 898762-42-0

3,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone

Cat. No. B1614187
M. Wt: 363.3 g/mol
InChI Key: KZAKKVIVGHBEFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-2’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the linear formula C19H20Cl2N2O . It is used in various applications, including as a reference standard for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound includes elements such as carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O). The molecular weight is 363.28 . Unfortunately, the exact structure and InChI Key are not provided in the available resources .


Chemical Reactions Analysis

The chemical reactions involving 3,5-Dichloro-2’-(4-methylpiperazinomethyl) benzophenone are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Dichloro-2’-(4-methylpiperazinomethyl) benzophenone, such as its boiling point, are not provided in the available resources .

Scientific Research Applications

Metabolism and Environmental Impact

  • Benzophenone-3 (BP-3), a structurally related compound, is used as a UV filter in sunscreens and has been studied for its metabolism by rat and human liver microsomes. It undergoes transformation to several metabolites with varying estrogenic and anti-androgenic activities. This study highlights the potential endocrine-disrupting effects of benzophenone derivatives (Watanabe et al., 2015).

Detection in Environmental Samples

  • Research on the determination of benzotriazole and benzophenone UV filters in sediment and sewage sludge reveals the widespread environmental occurrence of these compounds. The study indicates their potential impact on ecosystems due to their estrogenic activity (Zhang et al., 2011).

Water Treatment and Degradation

  • The oxidation of BP-3 during water treatment with ferrate(VI) demonstrates the feasibility of removing hydroxylated benzophenone derivatives from water, highlighting a method to mitigate their environmental impact (Yang & Ying, 2013).

Phototransformation Studies

  • Studies on the phototransformation of dichlorophen, although not directly related to 3,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone, offer insights into the behavior of chlorinated organic compounds under light exposure. Such research can inform the understanding of how similar compounds might degrade in environmental contexts (Mansfield & Richard, 1996).

Safety And Hazards

The safety data sheet (SDS) for 3,5-Dichloro-2’-(4-methylpiperazinomethyl) benzophenone provides important information about its safety and hazards . It includes precautionary statements such as keeping the substance away from heat/sparks/open flames/hot surfaces, not allowing contact with air, and protecting it from moisture .

properties

IUPAC Name

(3,5-dichlorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O/c1-22-6-8-23(9-7-22)13-14-4-2-3-5-18(14)19(24)15-10-16(20)12-17(21)11-15/h2-5,10-12H,6-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAKKVIVGHBEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643898
Record name (3,5-Dichlorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone

CAS RN

898762-42-0
Record name (3,5-Dichlorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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